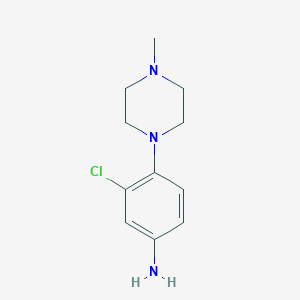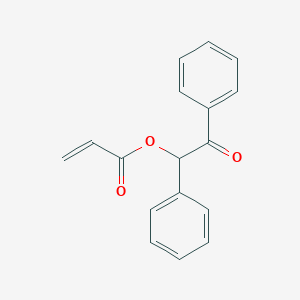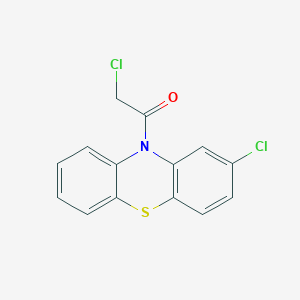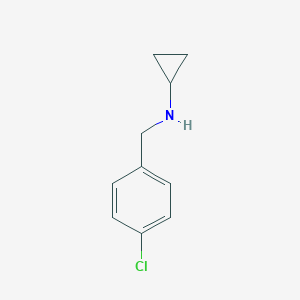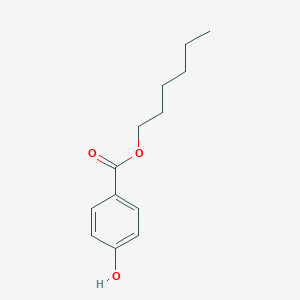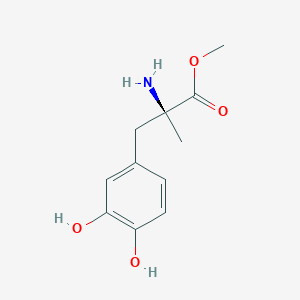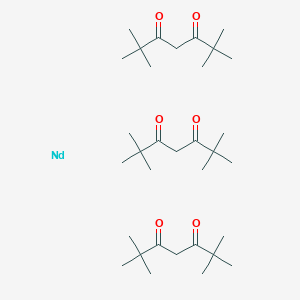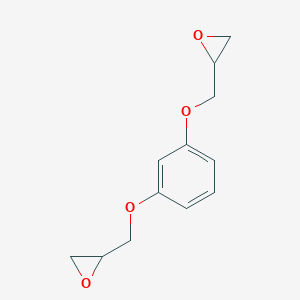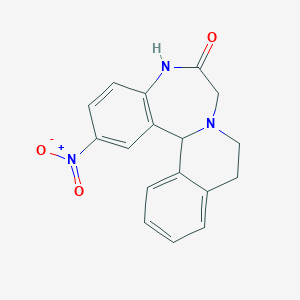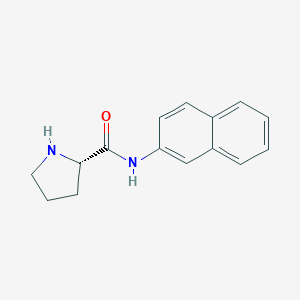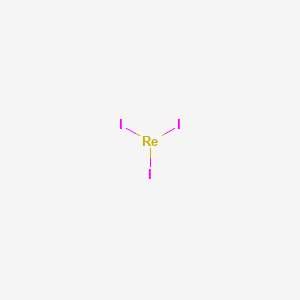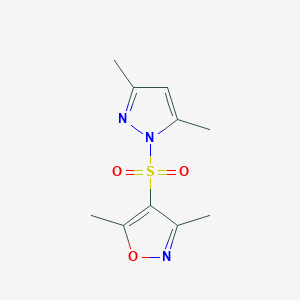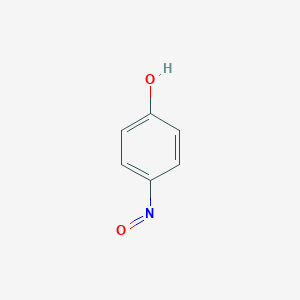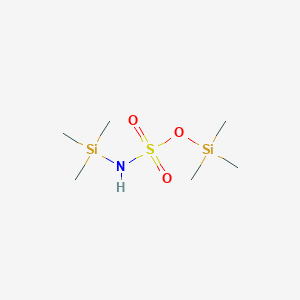![molecular formula C12H22S2 B095001 1,4-Dithiaspiro[4.9]tetradecane CAS No. 184-39-4](/img/structure/B95001.png)
1,4-Dithiaspiro[4.9]tetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dithiaspiro[4.9]tetradecane, also known as DTSD, is a sulfur-containing compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. DTSD is a bicyclic compound consisting of two spirocyclic rings that are bridged by a sulfur atom. This compound has been shown to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
1,4-Dithiaspiro[4.9]tetradecane has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 1,4-Dithiaspiro[4.9]tetradecane is in the field of medicine, where it has been shown to exhibit antimicrobial, antifungal, and anticancer properties. 1,4-Dithiaspiro[4.9]tetradecane has also been investigated for its potential use as a catalyst in organic synthesis reactions, as well as for its ability to act as a chiral selector in chromatography.
Wirkmechanismus
The mechanism of action of 1,4-Dithiaspiro[4.9]tetradecane is not fully understood, but it is believed to involve the interaction of the sulfur atom in the spirocyclic ring with various biological targets. 1,4-Dithiaspiro[4.9]tetradecane has been shown to inhibit the growth of various microorganisms, including bacteria and fungi, by disrupting their cell membranes. 1,4-Dithiaspiro[4.9]tetradecane has also been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemische Und Physiologische Effekte
1,4-Dithiaspiro[4.9]tetradecane has been shown to exhibit various biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the modulation of various signaling pathways. 1,4-Dithiaspiro[4.9]tetradecane has also been shown to exhibit antioxidant properties, which may contribute to its ability to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-Dithiaspiro[4.9]tetradecane has several advantages as a research tool, including its unique chemical structure and potential applications in various fields. However, there are also some limitations to using 1,4-Dithiaspiro[4.9]tetradecane in lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1,4-Dithiaspiro[4.9]tetradecane, including the development of more efficient synthesis methods, the investigation of its potential applications in medicine and organic synthesis, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the safety and toxicity of 1,4-Dithiaspiro[4.9]tetradecane at various concentrations and to identify any potential side effects.
Synthesemethoden
1,4-Dithiaspiro[4.9]tetradecane can be synthesized through a multistep process involving the reaction of various starting materials, including 1,4-dichlorobutane, thiourea, and sodium hydroxide. The synthesis of 1,4-Dithiaspiro[4.9]tetradecane involves the formation of a spirocyclic intermediate, which is then cyclized to form the final product. This reaction is typically carried out under reflux conditions, and the yield of 1,4-Dithiaspiro[4.9]tetradecane can be improved by using a higher concentration of reactants and optimizing reaction conditions.
Eigenschaften
CAS-Nummer |
184-39-4 |
|---|---|
Produktname |
1,4-Dithiaspiro[4.9]tetradecane |
Molekularformel |
C12H22S2 |
Molekulargewicht |
230.4 g/mol |
IUPAC-Name |
1,4-dithiaspiro[4.9]tetradecane |
InChI |
InChI=1S/C12H22S2/c1-2-4-6-8-12(9-7-5-3-1)13-10-11-14-12/h1-11H2 |
InChI-Schlüssel |
HAAFGMKDCYFLNR-UHFFFAOYSA-N |
SMILES |
C1CCCCC2(CCCC1)SCCS2 |
Kanonische SMILES |
C1CCCCC2(CCCC1)SCCS2 |
Synonyme |
1,4-Dithiaspiro[4.9]tetradecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



